L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 17083-17-9
VCID: VC18872463
InChI: InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1
SMILES:
Molecular Formula: C25H33NO5
Molecular Weight: 427.5 g/mol

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

CAS No.: 17083-17-9

Cat. No.: VC18872463

Molecular Formula: C25H33NO5

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester - 17083-17-9

Specification

CAS No. 17083-17-9
Molecular Formula C25H33NO5
Molecular Weight 427.5 g/mol
IUPAC Name tert-butyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1
Standard InChI Key UPJMYZVLBWNTNR-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure integrates three critical modifications to the native tyrosine backbone:

  • Amino Group Protection: The N-terminal is shielded by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis that resists nucleophilic attack during coupling reactions.

  • Hydroxyl Group Protection: The phenolic hydroxyl group of tyrosine is substituted with a tert-butyl ether, providing steric hindrance and chemical inertness under basic or nucleophilic conditions.

  • Esterification: The carboxyl group is esterified with a tert-butyl moiety, enhancing solubility in organic solvents and stability during synthetic procedures .

The stereochemistry of the molecule retains the L-configuration of natural tyrosine, as evidenced by the chiral center notation in its InChI string: InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 .

Physical and Spectral Data

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>25</sub>NO<sub>5</sub>CAS
Molecular Weight371.43 g/molCAS
Melting Point76–78°CCAS
SMILESO=C(OCC1=CC=CC=C1)NC(C(=O)O)CC2=CC=C(OC(C)(C)C)C=C2CAS
SolubilitySoluble in DMSO, DMF; insoluble in waterInferred

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of this compound involves sequential protection of tyrosine’s functional groups:

  • Amino Protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate yields N-Cbz-tyrosine.

  • Hydroxyl Protection: Treatment with tert-butyl chloride under basic conditions (e.g., NaOH) introduces the tert-butyl ether group.

  • Esterification: The carboxyl group is esterified using tert-butanol and a coupling agent such as dicyclohexylcarbodiimide (DCC) .

Industrial Manufacturing

Industrial processes optimize these steps for scalability:

  • Continuous Flow Reactors: Enhance yield and reduce side reactions during protection steps.

  • Crystallization: High-purity product isolation via solvent-antisolvent systems.

  • Quality Control: HPLC and NMR ensure >98% purity, critical for pharmaceutical applications .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS due to its orthogonal protection:

  • The Cbz group is removable via hydrogenolysis (H<sub>2</sub>/Pd-C), while the tert-butyl ether is cleaved with trifluoroacetic acid (TFA).

  • Its tert-butyl ester stabilizes the carboxyl group against premature activation during coupling .

Case Study: GLP-1 Analog Synthesis

A patent (US20190177392A1) describes its use in synthesizing glucagon-like peptide-1 (GLP-1) analogs. The tert-butyl protection ensures selective deprotection during chain elongation, minimizing side reactions .

Pharmacological Relevance

Stability and Bioavailability

The tert-butyl and Cbz groups confer:

  • Enhanced Lipophilicity: LogP ≈ 3.2, improving membrane permeability.

  • Metabolic Stability: Resistant to esterase cleavage in serum, prolonging half-life in vivo.

Comparative Analysis with Related Compounds

Compound NameProtective GroupsKey Applications
L-Tyrosine Methyl EsterMethyl esterPeptide synthesis intermediates
N-Acetyl-L-Tyrosine Ethyl EsterAcetyl, ethyl esterProdrug formulations
O-(tert-Butoxycarbonyl)-L-Tyrosinetert-Butoxycarbonyl (Boc)Orthogonal protection strategies

This compound’s dual protection (Cbz and tert-butyl) offers unique advantages in multi-step syntheses, distinguishing it from singly protected analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator